molecular formula C14H18ClNO2 B2838870 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide CAS No. 2411202-35-0

2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide

Cat. No. B2838870
CAS RN: 2411202-35-0
M. Wt: 267.75
InChI Key: MHOMYVOEWBHXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide, also known as OXA or oxalylchloride, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of oxalyl chloride and has been extensively studied for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed that this compound may act as an acylating agent, which can modify the structure and function of various biomolecules, including proteins and nucleic acids.
Biochemical and Physiological Effects:
2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been shown to have a broad range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide. One direction is to further explore the mechanism of action of this compound and to identify its molecular targets. Additionally, further research is needed to investigate the potential applications of this compound in drug discovery and chemical biology. Finally, more studies are needed to evaluate the toxicity and safety of this compound in vivo.

Synthesis Methods

The synthesis of 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of oxalyl chloride with oxolane, which results in the formation of 3-chlorooxolane. The second step involves the reaction of 3-chlorooxolane with 2-phenylethylamine, which leads to the formation of 2-(2-phenylethylamino)oxolane. Finally, the third step involves the reaction of 2-(2-phenylethylamino)oxolane with acetic anhydride, which results in the formation of 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide.

Scientific Research Applications

2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields of research, including organic synthesis, drug discovery, and chemical biology.

properties

IUPAC Name

2-chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-10-14(17)16(13-7-9-18-11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOMYVOEWBHXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N(CCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.